

discovery and history of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313

[Get Quote](#)

Introduction

2-Amino-4-methyl-3-nitropyridine is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications as a chemical building block.

Chemical Properties

The fundamental chemical and physical properties of **2-Amino-4-methyl-3-nitropyridine** are summarized in the table below.

Property	Value	Reference
CAS Number	6635-86-5	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2]
Molecular Weight	153.14 g/mol	[2]
Melting Point	136-140 °C	
Appearance	Light yellow to yellow powder/crystal	
Synonyms	2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine	[2] [3]
InChI	1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3, (H2,7,8)	[2]
InChI Key	IKMZGACFMXZAAT-UHFFFAOYSA-N	[2]
SMILES	Cc1ccnc(N)c1--INVALID-LINK--=O	

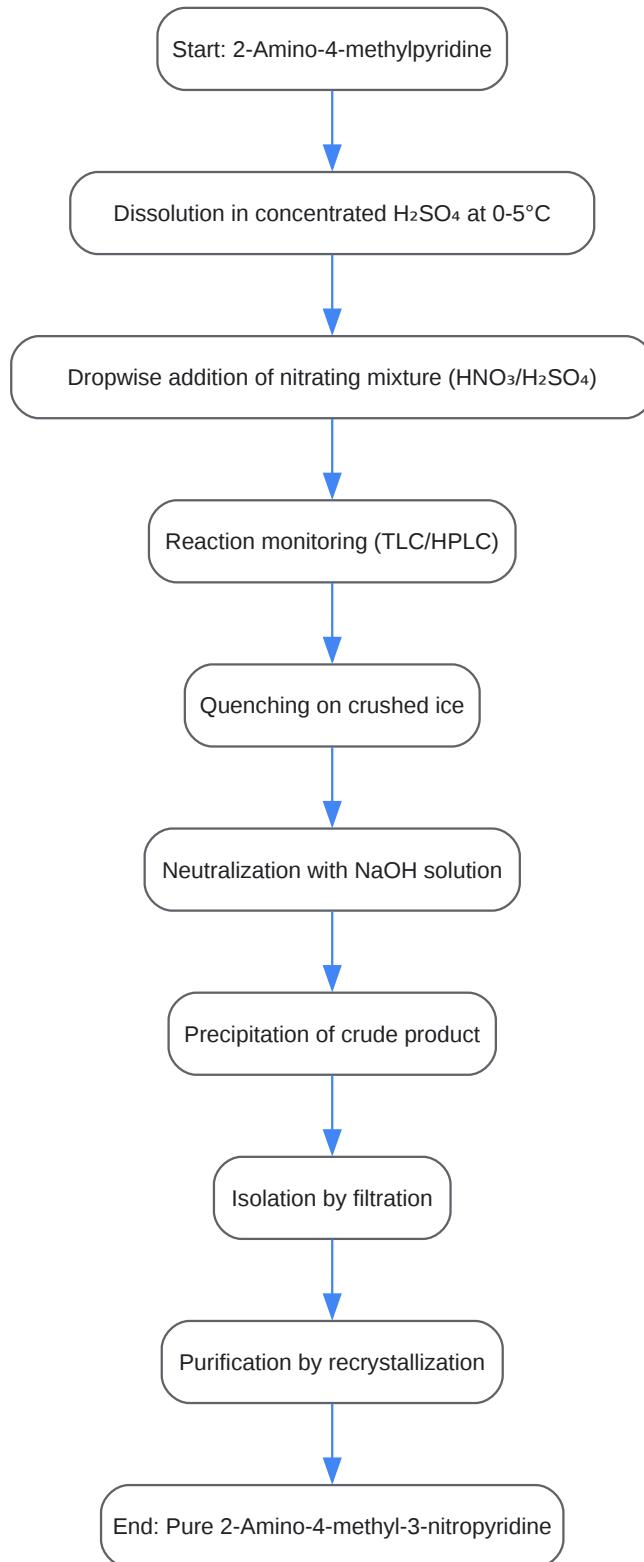
Synthesis

The synthesis of **2-Amino-4-methyl-3-nitropyridine** is most commonly achieved through the electrophilic nitration of 2-amino-4-methylpyridine.[\[4\]](#) The amino group at the 2-position directs the nitration, though achieving high regioselectivity for the 3-position over the 5-position can be challenging and requires careful control of reaction conditions.[\[4\]](#) Alternative multi-step routes or purification to separate isomers may be necessary to obtain the desired product.[\[4\]](#)

Experimental Protocol: Nitration of 2-Amino-4-methylpyridine

This protocol is adapted from established procedures for the nitration of similar aminopyridine compounds.[\[5\]](#)[\[6\]](#)

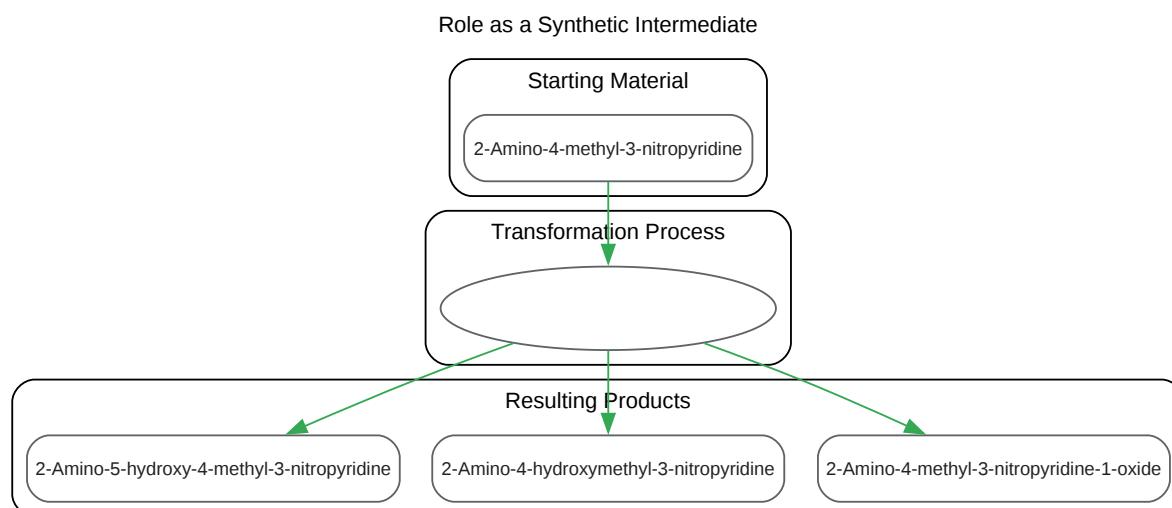
Materials:


- 2-amino-4-methylpyridine
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Sodium Hydroxide (NaOH) solution (e.g., 40%)
- Distilled Water
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add a measured volume of concentrated sulfuric acid.
- Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.
- Nitration: Once the substrate is fully dissolved, add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature at 0-5°C throughout the addition.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quenching: Upon completion, cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring.
- Neutralization: Slowly neutralize the acidic solution by adding a sodium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **2-Amino-4-methyl-3-nitropyridine**.


Synthesis Workflow of 2-Amino-4-methyl-3-nitropyridine

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2-Amino-4-methyl-3-nitropyridine.**

Applications in Synthesis

2-Amino-4-methyl-3-nitropyridine is a versatile intermediate for the synthesis of various heterocyclic compounds. The amino and nitro groups can be modified, and the pyridine ring can undergo further functionalization.

One notable application is its use in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and **2-amino-4-methyl-3-nitropyridine-1-oxide** through biotransformation using *Cunninghamella elegans*.

[Click to download full resolution via product page](#)

Caption: Use of **2-Amino-4-methyl-3-nitropyridine** as an intermediate.

Safety Information

2-Amino-4-methyl-3-nitropyridine is classified as a warning-level hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

2-Amino-4-methyl-3-nitropyridine is a key chemical intermediate with well-defined properties. While its specific discovery history is not extensively documented, its synthesis through the nitration of 2-amino-4-methylpyridine is a well-established method in organic chemistry. Its utility as a precursor for more complex molecules underscores its importance in various research and development sectors. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 3. cenmed.com [cenmed.com]
- 4. nbinno.com [nbino.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [discovery and history of 2-Amino-4-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139313#discovery-and-history-of-2-amino-4-methyl-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com